(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid (Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid PTA2 is a stable analog of TXA2. It is a TP receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (ID50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (ID50 = 50 µM). PTA2 does not affect PGI synthase up to a concentration of 100 µM.
Brand Name: Vulcanchem
CAS No.: 71111-01-8
VCID: VC0161782
InChI: InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)
SMILES: CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

CAS No.: 71111-01-8

Reference Standards

VCID: VC0161782

Molecular Formula: C24H40O3

Molecular Weight: 376.6 g/mol

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid - 71111-01-8

CAS No. 71111-01-8
Product Name (Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
IUPAC Name 7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Standard InChI InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)
Standard InChIKey OHJIHGVLRDHSDV-BNAVIEMTSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O
SMILES CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Canonical SMILES CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Description PTA2 is a stable analog of TXA2. It is a TP receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (ID50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (ID50 = 50 µM). PTA2 does not affect PGI synthase up to a concentration of 100 µM.
Synonyms pinane thromboxane A2
pinane-thromboxane A2
pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome
Reference 1.Nicolaou, K.C.,Magolda, R.L.,Smith, J.B., et al. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of
PubChem Compound 3417932
Last Modified Dec 23 2021
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